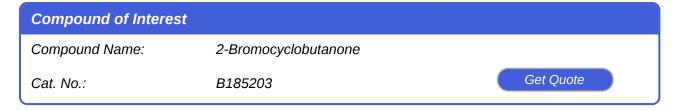


Spectroscopic Data of 2-Bromocyclobutanone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromocyclobutanone**, a valuable intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of **2-bromocyclobutanone** in research and development settings.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **2-bromocyclobutanone**. These predictions are generated from computational models and serve as a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Bromocyclobutanone**



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.8	Multiplet	1H	CH-Br
~3.0 - 3.3	Multiplet	2H	CH ₂ adjacent to C=O
~2.4 - 2.7	Multiplet	2H	CH ₂ adjacent to CH- Br

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Bromocyclobutanone**

Chemical Shift (δ) (ppm)	Assignment	
~205	C=O	
~55	CH-Br	
~40	CH ₂ adjacent to C=O	
~25	CH₂ adjacent to CH-Br	

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data for **2-Bromocyclobutanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2850	Medium	C-H stretch
~1780	Strong	C=O stretch (strained ring)
~1450	Medium	CH₂ scissoring
~700 - 600	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data for **2-Bromocyclobutanone**



m/z	Relative Abundance	Fragment
148/150	High	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
69	High	[M - Br]+
41	Medium	[C₃H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for α -haloketones and can be specifically adapted for **2-bromocyclobutanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- 2-Bromocyclobutanone (liquid)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

• Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of **2-bromocyclobutanone** in 0.6-0.7 mL of CDCl₃ containing TMS.[1][2][3][4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.



- Mixing: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal resolution.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters.
 - Acquire the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-bromocyclobutanone**, particularly the carbonyl and carbon-bromine bonds.

Materials:

- 2-Bromocyclobutanone (liquid)
- FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR)
 accessory
- Potassium bromide (KBr) plates (for liquid film method)
- Pipette
- Cleaning solvent (e.g., acetone)

Procedure (using Liquid Film on KBr Plates):

 Sample Preparation: Place one to two drops of liquid 2-bromocyclobutanone onto a clean, dry KBr plate.[5][6][7][8]



- Assembly: Carefully place a second KBr plate on top of the first, spreading the liquid into a thin, uniform film.
- · Data Acquisition:
 - Place the KBr plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
 - Perform a background scan with empty KBr plates to subtract atmospheric and instrumental interferences.[8]

Procedure (using ATR-FTIR):

- Background Scan: Record a background spectrum with the clean, empty ATR crystal.[8]
- Sample Application: Place a small drop of 2-bromocyclobutanone directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio
 the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-bromocyclobutanone**.

Materials:

- 2-Bromocyclobutanone (liquid)
- Gas chromatograph-mass spectrometer (GC-MS) system
- Appropriate solvent for dilution (e.g., dichloromethane or ethyl acetate)
- Microsyringe

Procedure (using GC-MS):



- Sample Preparation: Prepare a dilute solution of **2-bromocyclobutanone** (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC-MS Parameters:
 - Injector: Set the injector temperature to a suitable value (e.g., 250 °C) to ensure volatilization without decomposition.
 - GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: A temperature ramp is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: Typically around 230 °C.
- Injection and Data Acquisition:
 - o Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis. The mass spectrum of 2-bromocyclobutanone will be recorded.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-bromocyclobutanone**.



Sample Preparation 2-Bromocyclobutanone Sample Dissolve in CDCl3 Prepare Liquid Film/ATR Dilute in Solvent Spectroscopic Analysis FTIR Spectrometer (1H & 13C) Data Processing & Interpretation NMR Spectra (Chemical Shifts, Multiplicity) Respectrum (Absorption Bands) Structural Elucidation

Spectroscopic Analysis Workflow for 2-Bromocyclobutanone

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Caption: General workflow for the spectroscopic analysis of **2-bromocyclobutanone**.

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